3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid
Overview
Description
3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid is a chemical compound with the CAS Number: 916423-57-9 . It has a molecular weight of 183.13 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been discussed in several papers . The synthesis often involves the use of organocatalytic enantioselective Michael addition reactions . A Pd-catalyzed coupling reaction has also been mentioned in the context of synthesizing related compounds .Molecular Structure Analysis
The InChI code for 3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid is 1S/C6H8F3NO2/c7-6(8,9)5(4(11)12)1-2-10-3-5/h10H,1-3H2,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure . Single crystal X-ray studies have been used to analyze the structural differences between related complexes .Chemical Reactions Analysis
The chemical reactions involving trifluoromethylpyridines have been studied extensively . The reactions often involve the protection of crops from pests . The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 183.13 . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to its biological activities .Scientific Research Applications
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Agrochemical and Pharmaceutical Industries
- Trifluoromethylpyridines (TFMP) and its derivatives have significant applications in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
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Drug Discovery
- The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- In this field, the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
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Pesticide Development
- Trifluoromethylpyridines (TFMP) and its derivatives are used in the development of pesticides . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
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Veterinary Medicine
- Several TFMP derivatives are also used in the veterinary industries . Two veterinary products containing the TFMP moiety have been granted market approval .
- Many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .
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Treatment of Autoimmune Diseases
- Pyrrolidine derivatives have been used in the treatment of autoimmune diseases . For example, cis-3,4-diphenylpyrrolidine derivatives have been used as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
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Synthesis of Porphyrin Derivatives
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Pain Management
- Certain compounds related to pyrrolidine have been used in the development of drugs for pain management . For example, some are used in the production of a calcitonin gene-related peptide (CGRP) receptor antagonist . CGRP is a neurotransmitter produced by peripheral sensory trigeminal nerves, which innervate pain-sensitive meningeal blood vessels and dura .
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Anticonvulsant Activity
- Some pyrrolidine derivatives have shown anticonvulsant activity . For instance, derivatives with a phenylpiperazine moiety bearing a 3-trifluoromethyl group were most active in the MES test, while 3,4-dichlorophenylpiperazines were active in both the MES and scPTZ tests . An increase in the length of the alkyl chain resulted in derivatives that displayed quick onset and long-lasting anticonvulsant activity .
Safety And Hazards
Future Directions
Trifluoromethylpyridines and their derivatives have found applications in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of these compounds will be discovered in the future .
properties
IUPAC Name |
3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2/c7-6(8,9)5(4(11)12)1-2-10-3-5/h10H,1-3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUBBZBEISLEIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661574 | |
Record name | 3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
916423-57-9 | |
Record name | 3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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